molecular formula C7H10BrN3O2S B10869154 N'-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide

N'-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide

Cat. No.: B10869154
M. Wt: 280.14 g/mol
InChI Key: UIKWAAYQKMYZPG-UHFFFAOYSA-N
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Description

N,N’-Bis(5-bromopyridin-2-yl)methanediamine , is a chemical compound with the molecular formula C11H10Br2N4. Its V-shaped structure lies on a crystallographic twofold rotation axis, passing through the central carbon atom . This compound has been identified as a reaction side product.

Preparation Methods

The synthetic route to N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide involves specific reaction conditions. it’s essential to note that the product crystallized from a solution of dichloromethane turned out to be N,N’-bis(5-bromopyridin-2-yl)methanediamine. The yield for this compound was 20% . Unfortunately, detailed industrial production methods are not widely documented.

Chemical Reactions Analysis

Types of Reactions::

    Hydrogenation: Reduction of the pyridine ring.

    Substitution: Bromine atoms can be replaced by other nucleophiles.

    Coordination Chemistry: Interaction with metal ions.

    Hydrolysis: Cleavage of the amide bonds.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

    Coordination Chemistry: Metal salts (e.g., copper sulfate, nickel chloride).

    Hydrolysis: Acidic or basic conditions.

Major Products::
  • Reduction: N,N’-Bis(5-bromopyridin-2-yl)methanediamine.
  • Substitution: Various derivatives with different substituents.
  • Coordination complexes with metal ions.

Scientific Research Applications

N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Catalysis: In metal-catalyzed reactions.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its V-shaped structure and bromine substituents suggest potential interactions with biological targets. Further studies are needed to elucidate its effects at the molecular level.

Comparison with Similar Compounds

N’-(5-bromopyridin-2-yl)-N,N-dimethylsulfuric diamide shares similarities with other pyridine-based compounds, but its unique V-shaped structure sets it apart. Similar compounds include 5-bromopyridine and related derivatives .

Remember that this compound’s applications and properties may evolve as research progresses

Properties

Molecular Formula

C7H10BrN3O2S

Molecular Weight

280.14 g/mol

IUPAC Name

5-bromo-2-(dimethylsulfamoylamino)pyridine

InChI

InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)10-7-4-3-6(8)5-9-7/h3-5H,1-2H3,(H,9,10)

InChI Key

UIKWAAYQKMYZPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

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